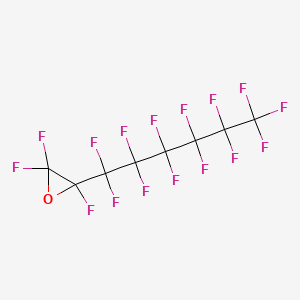

![molecular formula C11H11N3O4 B1354912 5-甲基-6-硝基咪唑并[1,2-a]吡啶-2-羧酸乙酯 CAS No. 158980-19-9](/img/structure/B1354912.png)

5-甲基-6-硝基咪唑并[1,2-a]吡啶-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

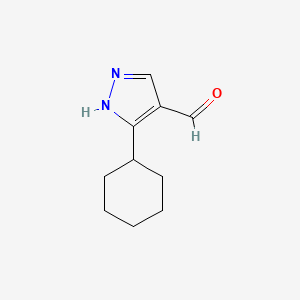

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

In the molecular structure of imidazo[1,2-a]pyridines, the six- and five-membered rings are individually almost planar .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .科学研究应用

反应性和结构分析

咪唑并[1,2-a]吡啶体系的反应性,包括5-甲基-6-硝基咪唑并[1,2-a]吡啶-2-羧酸乙酯等化合物,一直是研究的主题。基于X射线结构测定的CNDO/2计算已被用于研究这种反应性。此类研究有助于了解这些化合物在有机合成和药物研究等各个领域的化学性质和潜在应用 (Teulade等人,1982)。

新型化合物的合成

咪唑并[1,2-a]吡啶体系也被探索作为合成新型稠合三嗪的合成子。研究表明,3-硝基咪唑并[1,2-a]吡啶-2-羧酸乙酯可用于合成取代硝基羧酰胺咪唑并吡啶,从而产生各种具有生物活性的化合物 (Zamora等人,2004)。

抗炎活性

多项研究集中于咪唑并[1,2-a]吡啶衍生物的合成及其抗炎、镇痛、解热和致溃疡活性的评价。这些研究包括2-甲基咪唑并[1,2-a]吡啶-3-羧酸及其羧酸盐变体的合成 (Abignente等人,1982), (Di Chiacchio等人,1998)。

催化活性

咪唑并[1,2-a]吡啶部分在7-甲基咪唑并[1,2-a]吡啶-2-羧酸乙酯等化合物中已被评估其催化活性。这些化合物是氧化反应的有效催化剂,例如将邻苯二酚转化为邻苯醌,证明了它们在化学合成和工业应用中的潜力 (Saddik等人,2012)。

未来方向

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This area of research is expected to continue to grow in the future.

属性

IUPAC Name |

ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESXGRHPQUKVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)

![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)